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The key findings on Conteltinib's tolerability from the phase 1 study (NCT02695550) are summarized in the

table below [1] [2].

Safety & Dosing Parameter Findings for Conteltinib

DLT Event 1 event reported at 600 mg QD (dose-escalation phase) [1].

Maximum Tolerated Dose (MTD) Not reached [1] [2].

Most Common Treatment-Related
Adverse Events (TRAEs)

Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated
aspartate aminotransferase (39.1%), nausea (37.5%) [1].

Grade ≥3 TRAEs Occurred in 9 patients (14.1%) [1].

Recommended Phase 2 Dose 600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients

previously treated with crizotinib [1] [2].

Pharmacokinetic (PK) Parameters

The study also characterized the pharmacokinetic profile of Conteltinib across different dose cohorts. Key

parameters from the single-dose PK lead-in phase are summarized below [3].
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Dose (mg) C~max~ (ng/mL) AUC~INF_obs~ (ng·h/mL) T~max~ (h) T~1/2~ (h)

50 mg 16.3 205.7 2.0 22.5

100 mg 69.0 1,047.4 2.8 90.2

200 mg 139.6 3,108.0 2.7 83.5

300 mg 246.3 5,109.5 2.5 78.5

450 mg 544.3 11,475.2 3.3 78.7

600 mg 452.1 11,150.6 3.9 78.7

800 mg 421.3 11,164.6 3.7 77.2

Experimental Protocol Overview

For your reference, here is a summary of the core methodology from the first-in-human phase 1 study that

generated this safety and PK data [1].

Study Design: Multicenter, single-arm, open-label, dose-escalation and dose-expansion study
(NCT02695550) [1].

Dosing Scheme: A modified Fibonacci 3+3 dose-escalation scheme was used. Conteltinib was
administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg, once daily (QD). Each cycle

was 28 days [1].
Primary Endpoints: The primary endpoints were the determination of MTD, DLT, and the

assessment of adverse events by investigators [1].
DLT Evaluation Period: DLTs were assessed during the first 28-day cycle of treatment [1].

Dose Expansion: Dose expansion was initiated if anti-tumor activity was observed in a dose-
escalation cohort [1].

Mechanism of Action and Study Workflow

The following diagrams illustrate the primary mechanism of Conteltinib and the workflow of the clinical

trial design for your technical documentation.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Conteltinib

ALK & FAK Signaling

 Inhibits

PI3K/AKT Pathway JAK/STAT Pathway RAS/MEK/ERK Pathway

Tumor Growth & Survival

Click to download full resolution via product page

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s524211?utm_src=pdf-body-img
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Study Enrollment:
ALK+ NSCLC Patients

Single-Dose PK Lead-in
(7 days before Cycle 1)

Cycle 1 DLT Assessment
(28-day cycle)

DLT Observed?
In Cohort of 3 Patients

Dose Expansion Phase

 No

Continue Treatment until
Progression/ Toxicity

 Yes
(Expand cohort to 6)

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: What were the most common laboratory abnormalities observed with Conteltinib? The most

common treatment-emergent laboratory abnormalities were elevated serum creatinine (45.3%) and elevated

aspartate aminotransferase (39.1%) [1].
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Q2: Was Conteltinib effective in patients who had never received an ALK inhibitor? Yes, in ALK TKI-

naïve patients (n=39), Conteltinib showed an Overall Response Rate (ORR) of 64.1% and a median

Progression-Free Survival (PFS) of 15.9 months [1].

Q3: What is the dual targeting nature of Conteltinib? Conteltinib is a potent second-generation ALK

inhibitor, but it also inhibits Focal Adhesion Kinase (FAK), although with less potency than its inhibition of

ALK [1] [4]. This multi-targeted activity contributes to its therapeutic profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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